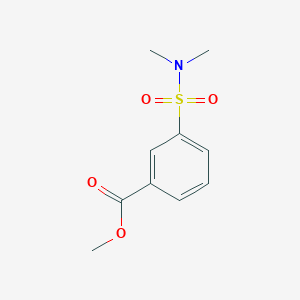

Methyl 3-(dimethylsulfamoyl)benzoate

描述

属性

IUPAC Name |

methyl 3-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-11(2)16(13,14)9-6-4-5-8(7-9)10(12)15-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDPBATMOYEBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylsulfamoyl)benzoate typically involves the reaction of 3-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .

化学反应分析

Types of Reactions

Methyl 3-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the dimethylsulfamoyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzoates depending on the nucleophile used.

科学研究应用

Methyl 3-(dimethylsulfamoyl)benzoate is a benzoate ester with a dimethylsulfamoyl group attached to the benzoate structure . While specific applications of this compound are not extensively detailed in the provided search results, related research and structural similarities with other compounds suggest potential uses.

Potential Applications Based on Structural Similarities and Research

- Pharmaceutical Research: this compound and its analogs are of interest in pharmaceutical research. The search results indicate that similar compounds are investigated for their potential as anti-inflammatory agents.

- Chemical Intermediate: Methyl benzoates, including this compound, can serve as intermediate compounds in the chemical industry . They can be directly used as spices, additives in daily chemical products, and preservatives .

- Synthesis of Complex Molecules: this compound can be a building block in the synthesis of more complex molecules. The synthesis of Methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate, which shares structural similarities, involves several key steps, suggesting a similar approach could be used for this compound.

Data Table: Related Benzoate Esters and Their Applications

Case Studies and Research Findings

- Anti-inflammatory Effects: Methyl 4-chloro-3-(dimethylsulfamoyl)benzoate has been studied for anti-inflammatory effects, suggesting a potential application for this compound in similar research areas.

- Synthetic Cannabinoid Receptor Agonists: Sulfamoyl benzoate derivatives have been identified as synthetic cannabinoid receptor agonists (SCRAs), indicating a potential application in the development of novel psychoactive substances and related analytical research .

- Analytical Chemistry: The search results include NMR and mass spectrometry data for various methyl benzoate derivatives, which can be valuable in analytical chemistry for identifying and characterizing this compound and related compounds .

作用机制

The exact mechanism of action of Methyl 3-(dimethylsulfamoyl)benzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise molecular mechanisms .

相似化合物的比较

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Impact on Physicochemical Properties

| Substituent | LogP (Predicted) | Water Solubility (mg/L) | Bioactivity Profile |

|---|---|---|---|

| Dimethylsulfamoyl | 1.8–2.5 | ~50–100 | Sulfonamide-like enzymes |

| Sulfonylurea-triazine | 0.5–1.2 | 500–1000 | ALS inhibition (herbicidal) |

| Trifluoromethyl | 2.5–3.0 | <10 | Lipophilic drug candidates |

| Methoxy | 1.0–1.5 | 200–300 | Antioxidants, solvents |

Research Findings and Implications

- Synthetic Accessibility: The dimethylsulfamoyl group is synthetically tractable via sulfonation of methyl 3-aminobenzoate, followed by dimethylation .

- Stability : Compared to sulfonylurea herbicides, the absence of a urea bridge in the target compound may improve hydrolytic stability in acidic environments .

- Toxicity : Sulfonamide-related compounds often exhibit renal toxicity; esterification may mitigate this by altering metabolic pathways .

生物活性

Methyl 3-(dimethylsulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate group with a dimethylsulfamoyl substituent. The chemical formula is , and it has been investigated for various biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's mechanism of action in antimicrobial activity is believed to involve disruption of microbial cell membranes, leading to cell lysis and death.

2. Anticancer Properties

This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 20.8 |

| HeLa (Cervical Cancer) | 18.6 |

The compound induced apoptosis in these cells, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that it interacts with specific molecular targets involved in cell signaling pathways, potentially inhibiting key enzymes or modulating receptor activity .

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Modifications to the sulfonamide group have shown improvements in both potency and selectivity against target cells.

Table: Structure-Activity Relationship (SAR)

| Derivative | Activity | Remarks |

|---|---|---|

| Compound A | High | Increased potency against cancer cells |

| Compound B | Moderate | Improved solubility |

| Compound C | Low | Poor metabolic stability |

These modifications are crucial for developing more effective therapeutic agents derived from this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。